REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CCCCCC>[C:1]1([N:7]=[C:8]=[N:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3,619 g
|
Type
|
CUSTOM
|
Details
|
of the copolymer prepared
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9.25 hours
|
Duration
|
9.25 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time the solid catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N=C=NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |